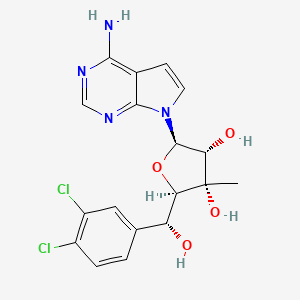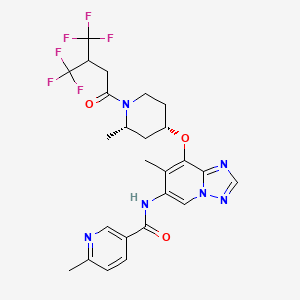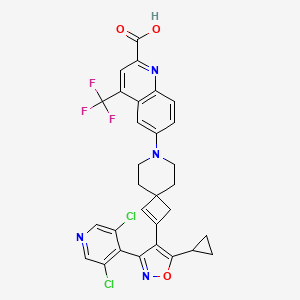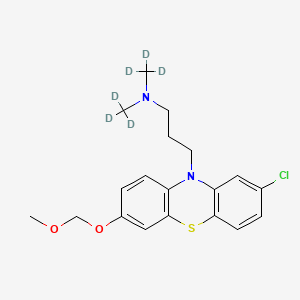
CCR1 antagonist 7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CCR1 antagonist 7 is a compound that targets the CC chemokine receptor 1 (CCR1), a G protein-coupled receptor expressed on various leukocytes. This receptor is involved in the initiation and exacerbation of inflammatory conditions, making it a promising target for autoimmune and inflammatory therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CCR1 antagonist 7 involves a convergent, robust, and concise approach using continuous flow technology. The process includes an expeditious nucleophilic aromatic substitution sequence for cyclopropane introduction, followed by a safe, continuous flow Curtius rearrangement for the synthesis of a p-methoxybenzyl carbamate . This method is highly efficient and green, with a relatively short residence time and high material throughput.
Industrial Production Methods
The industrial production of this compound leverages continuous flow technology, which allows for scalable synthesis. This method ensures high efficiency and green chemistry principles, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
CCR1 antagonist 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Aplicaciones Científicas De Investigación
CCR1 antagonist 7 has a wide range of scientific research applications, including:
Chemistry: It is used to study the mechanisms of chemokine receptor interactions and the development of new synthetic methods.
Biology: It helps in understanding the role of CCR1 in various biological processes, including inflammation and immune response.
Medicine: It is being investigated as a potential therapeutic agent for treating inflammatory and autoimmune diseases, as well as certain types of cancer
Industry: It is used in the development of new drugs and therapeutic strategies targeting CCR1.
Mecanismo De Acción
CCR1 antagonist 7 exerts its effects by binding to the CCR1 receptor, thereby inhibiting its interaction with its natural ligands. This inhibition prevents the activation of downstream signaling pathways involved in inflammation and immune response. The molecular targets include various chemokines, such as macrophage inflammatory proteins and monocyte chemotactic proteins .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
BX-471: Another CCR1 antagonist that has been studied for its potential therapeutic applications.
CP-481715: A CCR1 antagonist that was evaluated in clinical trials but lacked sufficient efficacy.
Uniqueness
CCR1 antagonist 7 is unique due to its high specificity and efficacy in targeting CCR1. It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for various inflammatory and autoimmune diseases .
Propiedades
Fórmula molecular |
C21H24ClN5O3S |
|---|---|
Peso molecular |
462.0 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-5-methyl-N-[(1S)-1-[2-(methylsulfamoyl)pyridin-4-yl]butyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C21H24ClN5O3S/c1-4-5-19(15-10-11-24-20(12-15)31(29,30)23-3)26-21(28)18-13-25-27(14(18)2)17-8-6-16(22)7-9-17/h6-13,19,23H,4-5H2,1-3H3,(H,26,28)/t19-/m0/s1 |
Clave InChI |
KMKFKHSVNQHEJL-IBGZPJMESA-N |
SMILES isomérico |
CCC[C@@H](C1=CC(=NC=C1)S(=O)(=O)NC)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)C |
SMILES canónico |
CCCC(C1=CC(=NC=C1)S(=O)(=O)NC)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


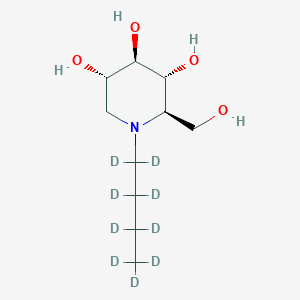
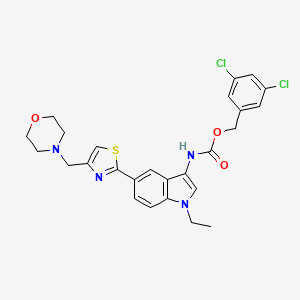
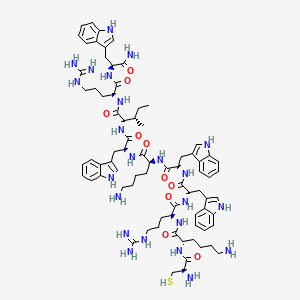
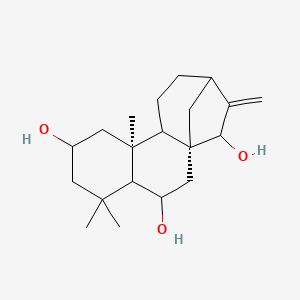
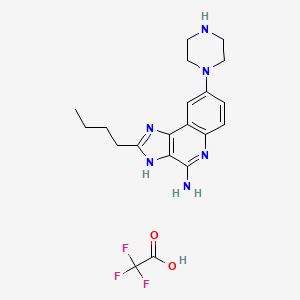
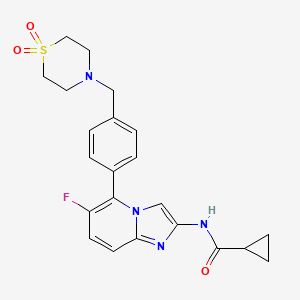
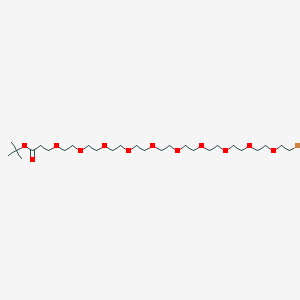
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B15144720.png)
![disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B15144722.png)

